Potassium hexafluorophosphate

Catalog No.
S1515489
CAS No.
17084-13-8
M.F
KPF6
F6KP
M. Wt
184.062 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hexafluorophosphate

CAS Number

17084-13-8

Product Name

Potassium hexafluorophosphate

IUPAC Name

potassium;hexafluorophosphate

Molecular Formula

KPF6
F6KP

Molecular Weight

184.062 g/mol

InChI

InChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1

InChI Key

YZDGRYDIGCWVND-UHFFFAOYSA-N

SMILES

F[P-](F)(F)(F)(F)F.[K+]

Canonical SMILES

F[P-](F)(F)(F)(F)F.[K+]

Isomeric SMILES

F[P-](F)(F)(F)(F)F.[K+]

The exact mass of the compound Potassium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium hexafluorophosphate (KPF6, CAS: 17084-13-8) is a high-purity inorganic salt fundamentally valued for its non-coordinating hexafluorophosphate anion and robust thermal stability. In industrial and advanced laboratory procurement, it serves primarily as a high-voltage electrolyte solute for potassium-ion batteries (KIBs), a metathesis precursor for ionic liquid synthesis, and a stable source for controlled phosphorus pentafluoride (PF5) generation. Unlike many alternative alkali metal salts, KPF6 combines excellent solubility in polar aprotic solvents—such as propylene carbonate (PC) and ethylene carbonate (EC)—with a high thermal decomposition threshold (up to 600 °C), enabling rigorous moisture removal and seamless integration into moisture-sensitive electrochemical workflows[1].

Procurement substitution of KPF6 with other potassium salts or alternative alkali hexafluorophosphates frequently results in process or device failure. Attempting to use KBF4 or KClO4 as direct replacements in non-aqueous electrolytes fails due to their near-total insolubility in standard carbonate solvents, which chokes ionic conductivity [1]. While KFSI offers superior conductivity, substituting KPF6 entirely with KFSI in high-voltage applications leads to catastrophic anodic corrosion of the aluminum current collector at potentials above 3.5 V [2]. Furthermore, substituting with LiPF6 or NaPF6 not only alters the fundamental charge carrier—rendering the system useless for potassium-specific technologies—but also drastically reduces the thermal stability window, preventing the high-temperature vacuum drying required to achieve ultra-low moisture (<50 ppm) baselines [3].

Organic Solvent Solubility for Electrolyte Formulation

In the formulation of non-aqueous electrolytes, the solubility of the potassium salt directly dictates the achievable ionic conductivity. Head-to-head solubility testing in propylene carbonate (PC) at room temperature demonstrates that KPF6 achieves a high molar solubility of up to 0.9 mol kg-1, forming a transparent, colorless liquid. In stark contrast, alternative salts such as KBF4 and KClO4 remain largely insoluble, leaving unreacted white powder precipitates and yielding practically non-conductive mixtures [1].

Evidence DimensionMolar solubility in Propylene Carbonate (PC) at room temperature
Target Compound DataHighly soluble (up to 0.9 mol kg-1 in PC)
Comparator Or BaselineKBF4 and KClO4 (Virtually insoluble, visual precipitation)
Quantified DifferenceKPF6 achieves >0.5 mol dm-3 solubility, while KBF4 and KClO4 fail to dissolve meaningfully.
ConditionsRoom temperature mixing in Propylene Carbonate (PC)

Ensures processability and sufficient ionic conductivity in organic carbonate solvents, preventing line clogging and formulation failure.

Thermal Stability for Aggressive Moisture Removal

Electrochemical applications require ultra-low moisture content, necessitating aggressive drying protocols. KPF6 exhibits exceptional thermal stability, with a decomposition onset temperature between 600 °C and 700 °C. This allows industrial drying at temperatures well above 120 °C to achieve moisture levels below 1000 ppm (often <50 ppm) without degrading the salt. Conversely, the industry-standard lithium equivalent, LiPF6, begins to partially decompose into LiF and PF5 at just 120 °C, permanently trapping residual moisture and complicating purification [1].

Evidence DimensionThermal decomposition onset temperature
Target Compound DataDecomposition onset at 600 °C to 700 °C
Comparator Or BaselineLiPF6 (Partial decomposition starts at 120 °C)
Quantified DifferenceKPF6 offers a ~500 °C higher thermal stability window than LiPF6.
ConditionsThermal decomposition under inert atmosphere or vacuum drying

Allows manufacturers to apply high-temperature vacuum drying to achieve ultra-dry precursor states without product degradation.

High-Voltage Aluminum Current Collector Passivation

For 4 V-class potassium-ion battery cathodes, the electrolyte salt must not corrode the aluminum current collector. While KFSI (Potassium bis(fluorosulfonyl)imide) offers high ionic conductivity, it causes severe anodic corrosion of aluminum at potentials above 3.5 V vs K/K+. KPF6, however, maintains strong oxidative stability and effectively passivates the aluminum current collector up to 4.2 V. Consequently, KPF6 is either used as the primary high-voltage salt or introduced as a critical additive in KFSI systems to suppress corrosion and enable reversible high-voltage operation [1].

Evidence DimensionAnodic stability and Aluminum corrosion threshold
Target Compound DataStable and passivates Al up to 4.2 V vs K/K+
Comparator Or BaselineKFSI (Severe Al corrosion above 3.5 V vs K/K+)
Quantified DifferenceKPF6 extends the anodic stability window by >0.7 V compared to KFSI.
ConditionsElectrochemical testing in ether/carbonate solvents using Al current collectors

Critical for preventing catastrophic current collector degradation in high-voltage energy storage systems.

Controlled Precursor for Phosphorus Pentafluoride (PF5) Generation

In industrial synthesis requiring high-purity phosphorus pentafluoride (PF5) gas, the choice of hexafluorophosphate salt dictates process control. KPF6 decomposes cleanly at 600 °C under an inert helium flow to yield PF5 gas and a solid potassium fluoride (KF) residue. In comparison, sodium hexafluorophosphate (NaPF6) decomposes at a significantly lower temperature (400 °C), which can lead to premature or less controlled gas evolution during handling or intermediate heating steps. The high and distinct decomposition threshold of KPF6 makes it a highly stable, shelf-ready solid precursor for on-demand PF5 generation [1].

Evidence DimensionThermal decomposition temperature for PF5 gas release
Target Compound DataDecomposes at 600 °C
Comparator Or BaselineNaPF6 (Decomposes at 400 °C)
Quantified DifferenceKPF6 provides a 200 °C higher thermal buffer before releasing PF5 gas.
ConditionsHeating under constant helium flow (100 ml/min)

Provides a thermally stable, easily transportable solid precursor that only releases reactive PF5 gas under deliberate, high-temperature industrial conditions.

High-Voltage Potassium-Ion Battery Electrolytes

Due to its exceptional ability to passivate aluminum current collectors up to 4.2 V vs K/K+, KPF6 is the definitive choice for formulating electrolytes in 4 V-class potassium-ion batteries. It is utilized either as the primary conducting salt or as a mandatory passivating additive in KFSI-based systems to prevent anodic corrosion[1].

Precursor for Hexafluorophosphate Ionic Liquids

KPF6 is widely procured as an anion-exchange precursor for synthesizing specialized hexafluorophosphate-based ionic liquids. Its high solubility in polar aprotic solvents ensures efficient metathesis reactions, while its high thermal stability allows for aggressive pre-drying to eliminate moisture prior to synthesis, a critical requirement for high-purity ionic liquid production [2].

On-Demand Industrial Generation of PF5 Gas

Because it remains thermally stable up to 600 °C, KPF6 serves as an ideal solid-state storage medium for phosphorus pentafluoride (PF5). Industrial facilities procure KPF6 to generate high-purity PF5 gas on demand via controlled thermal decomposition, avoiding the hazards of transporting and storing pressurized PF5 cylinders [3].

UNII

88W436PDI9

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 148 of 153 companies with hazard statement code(s):;
H314 (80.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17084-13-8

Wikipedia

Potassium hexafluorophosphate

General Manufacturing Information

Phosphate(1-), hexafluoro-, potassium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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